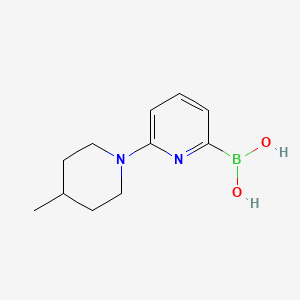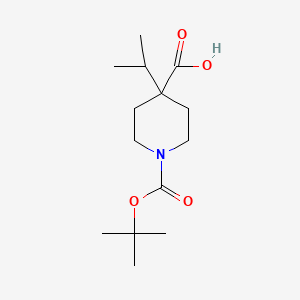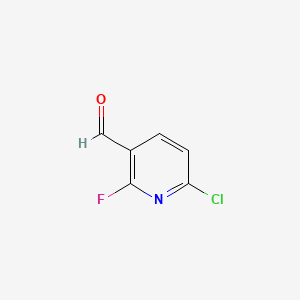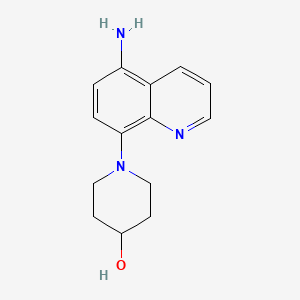
1-(5-Aminoquinolin-8-yl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(5-Aminoquinolin-8-yl)piperidin-4-ol” is a chemical compound with the molecular formula C14H17N3O . It is a versatile compound used in scientific research. Its unique structure enables various applications, including drug development, molecular probes, and biological assays.
Synthesis Analysis
The synthesis of piperidin-4-ones, which includes “1-(5-Aminoquinolin-8-yl)piperidin-4-ol”, has been achieved via a key gold catalysis without the purification of tertiary amine intermediates . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities . Piperidones were generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day .
Molecular Structure Analysis
The molecular structure of “1-(5-Aminoquinolin-8-yl)piperidin-4-ol” is characterized by a piperidin-4-ol core with a 5-aminoquinolin-8-yl substituent . The presence of the piperidin-4-ol core and the 5-aminoquinolin-8-yl substituent gives the compound its unique biochemical properties .
Scientific Research Applications
Antimalarial Applications
Piperaquine-based Antimalarial Combination Therapies : Piperaquine, a bisquinoline related to the structural motif of interest, has been extensively used in antimalarial therapies, specifically as a component in dihydroartemisinin–piperaquine (DHA-PQP) combinations. This combination has shown high efficacy against Plasmodium falciparum and Plasmodium vivax, highlighting the potential of quinoline derivatives in treating malaria with cure rates consistently above 95% in various studies, except for certain regions with high treatment failure rates potentially due to resistance mechanisms [Gargano, N., Cenci, F., & Bassat, Q. (2011)].
Anticancer and Antiprotozoal Applications
Aminoquinolines as Anticancer Adjuvants : Aminoquinolines, including those structurally similar to 1-(5-Aminoquinolin-8-yl)piperidin-4-ol, have been explored for their antitumor mechanisms, focusing on different tumor histologies and toxicokinetic features. These compounds act as lysosomotropic amines, enhancing the antiproliferative action of chemotherapeutic agents through various mechanisms, such as cell cycle arrest and apoptosis induction, showing potential as adjuvant options in solid tumor therapies. Their dual role as therapeutic agents and potential for drug repurposing in cancer treatment underscores their significance in modern therapeutics [Ferreira, P., Ferreira, J. R., Ramos de Sousa, R. W., Bezerra, D., & Militão, G. C. G. (2021)].
Antiprotozoal Properties of 8-Aminoquinoline Derivatives : The evaluation of 8-aminoquinoline analogs for broader efficacy and reduced toxicity presents a promising direction in antiprotozoal drug development. These compounds, including derivatives and analogs of the core structure of interest, have been studied for their potential against protozoal infections such as malaria and leishmaniasis. The discovery of analogs like tafenoquine for malaria prophylaxis and sitamaquine for visceral leishmaniasis treatment exemplifies the ongoing efforts to harness the antiprotozoal capabilities of these compounds, aiming for drugs with superior therapeutic actions and reduced side effects [Tekwani, B., & Walker, L. (2006)].
properties
IUPAC Name |
1-(5-aminoquinolin-8-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-12-3-4-13(14-11(12)2-1-7-16-14)17-8-5-10(18)6-9-17/h1-4,7,10,18H,5-6,8-9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCZGLJPLLARSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C3C(=C(C=C2)N)C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



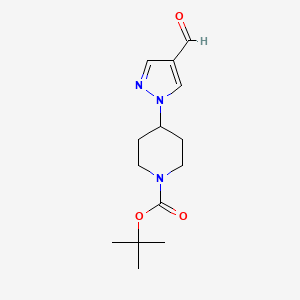
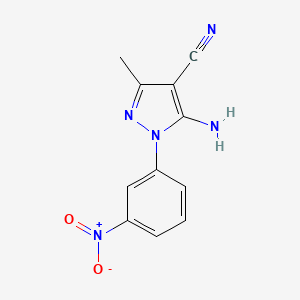
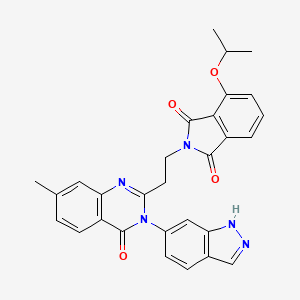

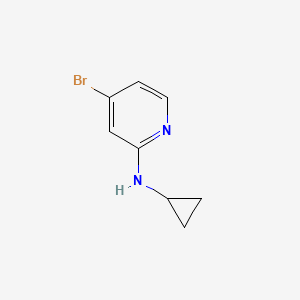
![tert-Butyl 3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B581258.png)
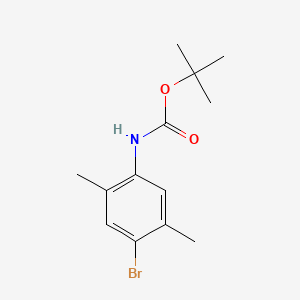
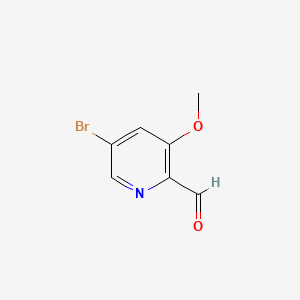
![8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581263.png)
